4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by a fused ring system containing both pyrazole and pyrazine rings, with a prop-2-en-1-yloxy group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Scientific Research Applications
4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have also been evaluated for their anticancer potential .
Mode of Action
It’s worth noting that compounds with similar structures have shown significant photophysical properties . These properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
Similar compounds have been used as tools for studying the dynamics of intracellular processes .
Pharmacokinetics
Theoretical admet studies of similar compounds, pyrazolopyrazine derivatives, have predicted suitable pharmacokinetic phases .
Result of Action
Similar compounds have shown significant anticancer activity .
Action Environment
It’s worth noting that the photophysical properties of similar compounds can be tuned, suggesting that environmental factors such as light could potentially influence their action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine typically involves the reaction of appropriate pyrazole and pyrazine precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a tandem reaction under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields of the target compound . Another approach involves the use of activated manganese dioxide as an oxidant in toluene under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as activated manganese dioxide.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene under reflux conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the pyrazole or pyrazine rings.
Comparison with Similar Compounds
4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds also contain a fused ring system and have been studied for their anticancer and enzymatic inhibitory activities.
Triazolo[4,3-a]pyrazine derivatives: Known for their antibacterial activities.
Pyrazolo[4,3-c]pyrano derivatives:
The uniqueness of this compound lies in its specific structural features and the presence of the prop-2-en-1-yloxy group, which can influence its reactivity and biological activities.
Properties
IUPAC Name |
4-prop-2-enoxypyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-2-7-13-9-8-3-4-11-12(8)6-5-10-9/h2-6H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGABQDGCLCZTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=CN2C1=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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